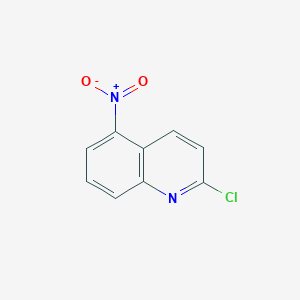

2-Chloro-5-nitroquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICVTJMDHNPPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312772 | |

| Record name | 2-Chloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13067-94-2 | |

| Record name | 2-Chloro-5-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13067-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13067-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Nitroquinoline and Its Analogs

Strategic Approaches to Quinoline (B57606) Core Synthesis for Nitroquinoline Derivatization

The initial and crucial step in the synthesis of 2-chloro-5-nitroquinoline is the formation of the fundamental quinoline scaffold. Several named reactions have been historically significant and continue to be adapted for the synthesis of functionalized quinolines, which can then be further derivatized.

Friedländer Annulation and its Modern Adaptations for Functionalized Quinolines

The Friedländer annulation is a straightforward and widely utilized method for synthesizing quinolines. derpharmachemica.comnih.gov It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. derpharmachemica.comjk-sci.com The reaction is typically catalyzed by acids or bases and proceeds through an imine intermediate, followed by intramolecular cyclization and dehydration to form the quinoline ring. nih.gov

Modern adaptations of the Friedländer synthesis focus on improving reaction efficiency, selectivity, and environmental sustainability. nih.gov These include the use of various catalysts like metal salts (e.g., In(OTf)₃), solid acid catalysts (e.g., montmorillonite (B579905) K-10, zeolite), and even microwave irradiation to accelerate the reaction. nih.govrsc.org The choice of catalyst can significantly influence the reaction outcome and selectivity. rsc.org For instance, sulfated polyborate has been shown to be an effective and reusable catalyst for this transformation under solvent-free conditions. tandfonline.com The versatility of this method allows for the synthesis of a wide array of functionalized quinolines by varying the starting materials, making it a valuable tool for accessing precursors for nitroquinoline derivatization. tandfonline.comnih.gov

Table 1: Comparison of Catalysts for Friedländer Annulation (This table is interactive and can be sorted by clicking on the headers)

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfated polyborate | Solvent-free, 80 °C | 87-95 | tandfonline.com |

| In(OTf)₃ | Solvent-free | 75-92 | rsc.org |

| Ceric ammonium (B1175870) nitrate | Ambient temperature | High | nih.gov |

| NiO nanoparticles | Ethanol, reflux | 95 | nih.gov |

| Montmorillonite K-10 | Ethanol, reflux | 75 | nih.gov |

| Zeolite | Ethanol, reflux | 83 | nih.gov |

| Nano-crystalline sulfated zirconia | Ethanol, reflux | 89 | nih.gov |

Skraup-Doebner-Miller Reaction in Nitroquinoline Synthesis

The Skraup-Doebner-Miller reaction is another classical method for quinoline synthesis, involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is often catalyzed by strong acids like sulfuric acid in the presence of an oxidizing agent. wikipedia.orgbrieflands.com The α,β-unsaturated carbonyl compound can be generated in situ from aldehydes or ketones, a variation known as the Beyer method. wikipedia.org

The mechanism of the Skraup-Doebner-Miller reaction is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov This method is particularly relevant for the synthesis of nitroquinolines, as demonstrated by the synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine. brieflands.com However, the harsh reaction conditions, often requiring high temperatures and strong acids, can sometimes limit its applicability for sensitive substrates. brieflands.com

Cyclocondensation Routes to Quinoline Scaffolds

Various cyclocondensation reactions provide alternative pathways to the quinoline core. These methods often involve the formation of key bonds in a single step, leading to the heterocyclic ring system. One such approach involves the Michael addition of o-nitrophenylacetonitrile to various acceptors, followed by a novel cyclocondensation initiated by the nucleophilic attack of an enolate on the nitro group. researchgate.net

Another strategy is the three-step cyclocondensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) with trimethyl orthoformate and a substituted aniline, such as 2-nitroaniline. nih.gov These cyclocondensation routes offer flexibility in introducing substituents onto the quinoline scaffold, which is essential for the subsequent synthesis of specifically functionalized derivatives like this compound.

Introduction and Transformation of Halogen and Nitro Groups on the Quinoline Ring

Once the quinoline core is established, the next critical steps involve the regioselective introduction of the nitro group and the chloro group to yield the target compound, this compound.

Regioselective Nitration Strategies for Quinoline Derivatives

The nitration of quinoline is a key step in the synthesis of 5-nitroquinoline (B147367). The position of nitration is highly dependent on the reaction conditions, particularly the acidity of the medium. Nitration of quinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. researchgate.net

To achieve regioselectivity, various strategies have been developed. For instance, the nitration of quinoline 1-oxide can be directed to specific positions. In acidic media, the O-protonated quinoline 1-oxide is nitrated at the 5- and 8-positions, while the unprotonated form is nitrated at the 4-position. jst.go.jp The ratio of 5-nitro to 8-nitro isomers can be influenced by the acidity of the reaction medium, with higher acidity favoring the formation of the 5-nitro isomer. jst.go.jp Alternative nitrating agents and conditions are also being explored to improve regioselectivity and yield. rsc.orgrsc.org For example, the nitration of m-chloroacetanilide to produce 2-nitro-5-chloroacetanilide, a precursor for 5-chloro-8-nitroquinoline, has been optimized using fuming nitric acid in glacial acetic acid and acetic anhydride. acs.org

Chlorination Reactions for this compound Formation

The final step in the synthesis of this compound involves the introduction of a chlorine atom at the 2-position of the 5-nitroquinoline intermediate. This transformation is typically achieved through a chlorination reaction. One common method involves the conversion of a corresponding quinolin-2-one (carbostyril) derivative to the 2-chloroquinoline (B121035) using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov

Synthesis via Quinoline N-Oxide Intermediates

The synthesis of this compound can be effectively achieved through the use of a quinoline N-oxide intermediate. This common strategy in quinoline chemistry allows for the regioselective introduction of substituents that might be difficult to achieve through direct functionalization of the quinoline ring. The N-oxide group activates the C2 and C4 positions for nucleophilic attack.

A typical synthesis begins with the N-oxidation of the parent quinoline, followed by a chlorination step. For this compound, the starting material is 5-nitroquinoline. The first step involves the oxidation of the quinoline nitrogen using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as chloroform. This reaction yields 5-nitroquinoline-N-oxide.

The subsequent and final step is the conversion of the 5-nitroquinoline-N-oxide to the target compound, this compound. mdpi.com This is accomplished by treating the N-oxide with a chlorinating agent. A common reagent for this transformation is sulfuryl chloride (SOCl) in a solvent like dimethylformamide (DMF). mdpi.com The reaction proceeds by activation of the N-oxide, followed by nucleophilic attack of a chloride ion at the C2 position, leading to the desired product. mdpi.com

Table 1: Synthesis of this compound via N-Oxide Intermediate

| Step | Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1. N-Oxidation | 5-Nitroquinoline | m-Chloroperoxybenzoic acid (m-CPBA) | Chloroform | Room Temperature, 12 h | 5-Nitroquinoline-N-oxide |

| 2. Chlorination | 5-Nitroquinoline-N-oxide | Sulfuryl chloride (SO₂Cl₂) | DMF | 60°C, 6 h | This compound |

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to reduce environmental impact and improve safety and efficiency. These approaches focus on minimizing waste, avoiding hazardous substances, using renewable feedstocks, and designing energy-efficient processes. For the synthesis of this compound and its analogs, sustainable strategies include the use of novel catalytic systems and the development of one-pot methodologies. nih.govresearchgate.net These methods aim to replace traditional, often harsh, reaction conditions with more environmentally benign alternatives, such as using water as a solvent or employing solvent-free techniques like ball-milling. nih.govrsc.orgnih.gov

Catalytic Systems for Enhanced Efficiency

The development of advanced catalytic systems is a cornerstone of green synthetic chemistry, offering pathways to quinoline derivatives with higher efficiency and selectivity under milder conditions. These catalysts can be broadly categorized into metal-based and metal-free systems, both of which contribute to more sustainable chemical manufacturing.

Metal-Based Catalysis: Transition metal catalysts, including iron, cobalt, copper, and rhodium, have been extensively used to facilitate the C-H functionalization of quinolines and their N-oxides. mdpi.comnih.gov For instance, iron(III)-catalyzed halogenation of quinoline derivatives has been successfully demonstrated in water, a green solvent, at room temperature. mdpi.com Cobalt and copper catalysts have been employed for various cyclization and functionalization reactions, often enabling one-pot procedures that reduce waste and energy consumption. mdpi.comorganic-chemistry.orgacs.org The use of nanocatalysts, such as those based on zinc oxide or iron oxide, represents another leap forward, offering high catalytic activity, stability, and the potential for recovery and reuse over multiple cycles. nih.gov

Metal-Free Catalysis: To circumvent the cost and toxicity associated with some transition metals, metal-free catalytic systems have gained significant traction. researchgate.net Organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been used to promote multicomponent reactions for the synthesis of complex quinoline derivatives under mild, metal-free conditions. bohrium.com Furthermore, reactions can be promoted using simple reagents like triphenylphosphine/trichloroacetonitrile (PPh₃/Cl₃CCN) for the chlorination of quinoline N-oxides. researchgate.net Deoxygenative functionalization of quinoline N-oxides represents another important metal-free strategy, allowing for the direct introduction of various functional groups at the C2 position without the need for a metal catalyst. nih.govnih.gov

Table 2: Examples of Catalytic Systems in Quinoline Synthesis

| Catalyst Type | Example Catalyst/System | Reaction Type | Key Green Features |

|---|---|---|---|

| Metal-Based | Iron(III) nitrate | C5-Halogenation | Reaction in water; room temperature. mdpi.com |

| Metal-Based | Cobalt(II) acetate | Dehydrogenative Cyclization | One-pot; efficient N-heterocycle synthesis. organic-chemistry.org |

| Metal-Based | Fe₃O₄ Nanoparticles | Friedländer Annulation | Reusable catalyst; solvent-free conditions. nih.gov |

| Metal-Free | DABCO | Four-Component Reaction | Organocatalysis; mild and green conditions. bohrium.com |

| Metal-Free | Triflic anhydride | C2-Amination | Metal-free; one-pot; high regioselectivity. nih.gov |

| Solvent-Free | Ball-Milling | Cross-Coupling | Avoids bulk solvents; shorter reaction times. rsc.org |

One-Pot Methodologies for Streamlined Synthesis

Several one-pot methodologies have been developed for the synthesis of functionalized quinolines, including those bearing a chloro-substituent. For example, a one-pot, four-component reaction has been reported for the synthesis of complex quinoline-containing heterocycles in water, a green solvent, completely avoiding the need for a catalyst. nih.gov Another approach describes the one-pot synthesis of alkyne-2-chloroquinolines via a Passerini three-component reaction under mild, green conditions, using a water/dichloromethane mixture. mdpi.comresearchgate.net

The functionalization of quinoline N-oxides, a direct precursor in the synthesis of this compound, has also been a focus of one-pot strategies. A notable example is the metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides, which can be combined with a preceding reaction in a sequential one-pot process, demonstrating high efficiency and operational simplicity. nih.govresearchgate.net These streamlined methods exemplify the move towards more elegant and sustainable routes for constructing complex molecular architectures.

Table 3: Examples of One-Pot Synthetic Methodologies for Quinolines

| Reaction Name/Type | Components | Conditions | Key Green Features |

|---|---|---|---|

| Four-Component Reaction | 2-chloroquinoline-3-carbaldehydes, diamines, dimedone, nitroethene | Water, catalyst-free | Use of water as a green solvent; no catalyst needed. nih.gov |

| Passerini Three-Component Reaction | 2-chloroquinoline-3-carboxaldehyde, isocyanide, propynoic acid | DCM/H₂O, mild conditions | Multicomponent reaction; mild green conditions. mdpi.comresearchgate.net |

| Organocatalyzed Four-Component Reaction | 2-chloroquinoline-3-carbaldehydes, cyclodiones, ethyl acetoacetate, hydrazine (B178648) hydrate | DABCO catalyst | Metal-free; high regioselectivity; simple procedure. bohrium.com |

| Sequential One-Pot Synthesis | Phenylacetylene, TsN₃, Quinoline N-oxide | Cu(I) catalysis followed by metal-free C2-heteroarylation | Combines multiple steps; avoids intermediate isolation. nih.gov |

Reactivity and Mechanistic Investigations of 2 Chloro 5 Nitroquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinoline (B57606) Systems

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.orgmdpi.com In the context of halogenated quinolines, these reactions facilitate the introduction of diverse substituents onto the quinoline scaffold. The reactivity of the C-Cl bond at the C2 position of 2-chloro-5-nitroquinoline is influenced by the electron-withdrawing nature of the nitro group and the nitrogen atom in the quinoline ring.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed reactions are central to the functionalization of haloquinolines. libretexts.org Several named reactions are employed to create new carbon-carbon bonds at the C2 position of the quinoline core.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the chloroquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net It is a versatile method for forming C-C bonds with a high degree of functional group tolerance. nih.gov

Stille Coupling : The Stille reaction couples the chloroquinoline with an organotin compound. nrochemistry.comorganic-chemistry.orgopenochem.orglibretexts.orgwikipedia.org A key advantage of this method is the stability and functional group tolerance of the organostannane reagents. nrochemistry.comwikipedia.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. libretexts.orgnrochemistry.comopenochem.org

Kumada Coupling : This reaction utilizes a Grignard reagent (organomagnesium halide) as the coupling partner. While powerful, the high reactivity of Grignard reagents can limit the functional group compatibility of the reaction. nih.gov

Negishi Coupling : In the Negishi coupling, an organozinc reagent is used. These reactions often exhibit high reactivity and selectivity.

Sonogashira Coupling : This reaction is used to form a carbon-carbon bond between the chloroquinoline and a terminal alkyne. organic-chemistry.orgwikipedia.orgcommonorganicchemistry.comyoutube.comlibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org

Heck Reaction : The Heck reaction involves the coupling of the chloroquinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comlibretexts.org The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

| Reaction | Organometallic Reagent | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | High functional group tolerance, mild reaction conditions. nih.gov |

| Stille | Organotin (e.g., R-SnBu₃) | Stable reagents, tolerant of many functional groups. nrochemistry.comwikipedia.org |

| Kumada | Organomagnesium (Grignard, e.g., R-MgX) | Highly reactive, potential for limited functional group compatibility. nih.gov |

| Negishi | Organozinc (e.g., R-ZnX) | High reactivity and selectivity. |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Forms C(sp²)-C(sp) bonds, requires a copper co-catalyst. organic-chemistry.orglibretexts.org |

| Heck | Alkene (e.g., R-CH=CH₂) | Forms a substituted alkene, proceeds via a Pd(0)/Pd(II) cycle. wikipedia.org |

Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is crucial for synthesizing compounds with diverse biological activities.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling the chloroquinoline with an amine in the presence of a strong base. wikipedia.orgjk-sci.comorganic-chemistry.orgyoutube.comlibretexts.orgyoutube.com The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.orgjk-sci.com The choice of phosphine (B1218219) ligands is critical for the efficiency and scope of the reaction. jk-sci.com

Regioselectivity and Chemoselectivity in Cross-Coupling Reactions

In polyhalogenated quinoline systems, the regioselectivity of cross-coupling reactions is a significant consideration. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl. For dihalogenated quinolines, halides at the C2 and C4 positions are often more reactive than those at other positions due to the electronic influence of the ring nitrogen. nih.gov In the case of this compound, the C2-Cl bond is activated for nucleophilic substitution and cross-coupling reactions.

Chemoselectivity becomes important when other reactive functional groups are present. The nitro group in this compound is a strong electron-withdrawing group, which can influence the reactivity of the C-Cl bond. The conditions for cross-coupling reactions must be chosen carefully to avoid unintended reactions of the nitro group.

Transformations of the Nitro Group in this compound Derivatives

The nitro group at the C5 position of this compound is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

Reductive Denitration Pathways and Challenges

Reductive denitration, the complete removal of the nitro group, can be a challenging transformation. While methods for the denitration of nitroarenes exist, they often require specific catalysts and conditions. rsc.orgresearchgate.netnih.govfigshare.comresearchgate.net A potential pathway involves the palladium-catalyzed direct cleavage of the C-NO2 bond. nih.gov One of the main challenges is to achieve selective denitration without affecting other reducible functional groups, such as the chloro substituent or the quinoline ring itself. The use of mild reductants like propan-2-ol can sometimes suppress the formation of aniline (B41778) byproducts. nih.govfigshare.com

Selective Reduction to Aminoquinolines

The selective reduction of the nitro group to an amine is a more common and synthetically useful transformation, leading to the formation of 5-amino-2-chloroquinoline derivatives. A variety of reducing agents can be employed for this purpose. scispace.com

Common methods for the selective reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. The reaction conditions (pressure, temperature, solvent, and catalyst) can be tuned to achieve selective reduction of the nitro group without affecting the chloro substituent.

Metal-Based Reduction Systems : Reagents like tin(II) chloride (SnCl2) in hydrochloric acid, iron (Fe) in acetic acid, or sodium sulfide (B99878) (Na2S) are effective for the reduction of nitro groups. commonorganicchemistry.com SnCl2 is known for its mildness, allowing for the presence of other reducible groups. commonorganicchemistry.com The Fe/AcOH system is also a classic and effective method for this transformation. nih.gov

The resulting aminoquinolines are valuable intermediates for the synthesis of a wide range of biologically active compounds and functional materials. rsc.orgnih.govorganic-chemistry.orgchemicalbook.com

Table 2: Common Reagents for Selective Nitro Group Reduction

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Can sometimes lead to dechlorination at higher pressures/temperatures. |

| SnCl₂·2H₂O | HCl, solvent (e.g., EtOH) | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.com |

| Fe/AcOH | Acetic acid, heat | Classic, effective, and often used in situ. nih.gov |

| Na₂S or Na₂S₂O₄ | Aqueous or alcoholic solution | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

| Co₂(CO)₈/H₂O | DME, room temperature | Can selectively reduce nitro groups in the presence of halides and carbonyls. scispace.com |

Mechanistic Studies of Nitro Group Reductions (e.g., Iron-Catalyzed, Palladium-Catalyzed)

The reduction of the nitro group is a fundamental transformation in organic chemistry, converting nitroarenes into valuable anilines, which are precursors for numerous pharmaceuticals and materials. The mechanism of this reduction can vary significantly depending on the catalyst and reaction conditions employed.

Iron-Catalyzed Reductions: Iron powder in the presence of an acid (like acetic acid or hydrochloric acid) is a classic and widely used method for nitro group reduction. commonorganicchemistry.com The mechanism is believed to involve a series of single electron transfers from the iron metal to the nitro group.

The generally accepted pathway proceeds as follows:

Adsorption and Electron Transfer: The nitroaromatic compound adsorbs onto the surface of the iron metal. The iron then acts as a single-electron donor.

Formation of Nitroso Intermediate: The nitro group is sequentially reduced, first to a nitroso derivative (Ar-N=O). researchgate.netresearchgate.net

Formation of Hydroxylamine (B1172632) Intermediate: Further reduction of the nitroso group leads to the corresponding N-arylhydroxylamine (Ar-NHOH). researchgate.net

Formation of Aniline: The final step involves the reduction of the hydroxylamine to the aniline (Ar-NH2). researchgate.net

Throughout this process, the iron is oxidized (Fe to Fe²⁺/Fe³⁺) and serves as the ultimate reductant. Water is required for the reaction, acting as a proton source. researchgate.net This method is valued for its chemoselectivity, often leaving other reducible functional groups like halogens (e.g., chlorine in this compound), esters, and ketones intact. researchgate.netrsc.org

A proposed mechanism for the iron-catalyzed reduction is detailed below:

Step 1: Oxidative addition of the iron metal to the nitro compound, forming an intermediate.

Step 2: This intermediate undergoes retrocycloaddition to form a nitroso derivative and an iron oxide molecule (FeO).

Step 3: Another iron atom adds to the nitroso derivative, which then eliminates another molecule of FeO to yield an unstable nitrene intermediate.

Step 4: In the presence of a proton source, the nitrene is protonated to form the final amine product. researchgate.net

Palladium-Catalyzed Reductions: Palladium, typically supported on carbon (Pd/C), is a highly efficient catalyst for the hydrogenation of nitro groups, using molecular hydrogen (H₂) or other hydrogen sources like hydrazine (B178648) or sodium borohydride. commonorganicchemistry.comresearchgate.net The mechanism on the heterogeneous catalyst surface is generally understood to follow the Haber-Lukashevich pathway. researchgate.net

The key steps are:

Adsorption: Both the nitroarene and the hydrogen source (e.g., H₂) adsorb onto the palladium surface.

Hydrogen Activation: The palladium catalyst facilitates the dissociation of molecular hydrogen into reactive hydrogen atoms on its surface.

Stepwise Reduction: The adsorbed nitro group is hydrogenated in a stepwise manner, similar to the iron-catalyzed process, passing through nitroso and hydroxylamine intermediates before yielding the aniline. researchgate.net The reaction proceeds without the accumulation of these intermediate products in the reaction mixture.

Desorption: The final aniline product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Palladium catalysis is highly effective but can sometimes lead to the reduction of other functional groups, such as the dehalogenation of aryl halides, which can be a competing reaction pathway for a substrate like this compound. commonorganicchemistry.com The choice of catalyst and conditions is therefore crucial to achieve the desired chemoselectivity. Mechanistic studies indicate that palladium phthalocyanine (B1677752) can activate the nitro group for reduction, which proceeds through a direct nitroso pathway. researchgate.net

| Catalyst System | Hydrogen Source | Key Intermediates | Selectivity Notes |

| Iron (Fe) / Acid | H⁺ (from acid/water) | Nitroso, Hydroxylamine | High chemoselectivity; tolerates halogens, esters, ketones. researchgate.netrsc.org |

| Palladium on Carbon (Pd/C) | H₂, Hydrazine, NaBH₄ | Nitroso, Hydroxylamine | Highly efficient; risk of dehalogenation of aryl halides. commonorganicchemistry.comresearchgate.net |

Nucleophilic Substitution Reactions on the Quinoline Core

The quinoline ring system, particularly when substituted with electron-withdrawing groups like a nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the nitro group strongly activates the ring towards nucleophilic attack. The most widely accepted mechanism for SNAr involves the formation of a resonance-stabilized intermediate. researchgate.netresearchgate.net

The general mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the quinoline ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex or σ-adduct. nih.gov This step involves a change in hybridization of the attacked carbon from sp² to sp³. researchgate.netresearchgate.net The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro group. nih.gov

Departure of Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group from the sp³-hybridized carbon.

In this compound, there are two primary types of nucleophilic substitution reactions: the displacement of a leaving group (like the chlorine atom) and the substitution of a hydrogen atom.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic replacement of hydrogen atoms in electron-deficient aromatic rings, such as nitroquinolines. wikipedia.org This reaction allows for the introduction of substituents at positions activated by the nitro group, typically ortho and para, without the need for a pre-existing leaving group at that position. nih.govorganic-chemistry.org

The mechanism of VNS involves a carbanion that possesses a leaving group (X) at the carbanionic center. organic-chemistry.orgthieme-connect.de

Addition: The carbanion (e.g., from chloromethyl phenyl sulfone) adds to an electron-deficient carbon of the nitroquinoline ring (ortho or para to the nitro group) to form a σH-adduct. thieme-connect.dekuleuven.be

β-Elimination: A base then induces the β-elimination of HX (e.g., HCl) from the adduct. organic-chemistry.org This step is crucial and distinguishes VNS from other nucleophilic additions. The leaving group "vicariously" departs along with a hydrogen atom from the ring.

Protonation: An acidic workup protonates the resulting nitrobenzylic carbanion to yield the final substituted product. organic-chemistry.org

For nitroquinolines, VNS provides a direct route to functionalization. For instance, chloromethyl phenyl sulfone reacts efficiently with 5-nitroquinoline (B147367), replacing the hydrogen at the C6 position (ortho to the nitro group). kuleuven.be A key feature of VNS is that it is often much faster than the conventional SNAr of a halogen located in an equally activated position. nih.govkuleuven.be This allows for the selective functionalization of C-H bonds even in the presence of halo-substituents.

| Reagent | Nucleophile | Position of Substitution | Key Mechanistic Steps |

| Chloromethyl phenyl sulfone | ⁻CH(Cl)SO₂Ph | Ortho and/or para to NO₂ group | Addition of carbanion, base-induced β-elimination of HCl. organic-chemistry.orgkuleuven.be |

| 9H-Carbazole / Base | Carbazolide anion | Ortho to NO₂ group | Formation of σH-adduct, loss of hydrogen to restore aromaticity. nih.gov |

Displacement of Chlorine and Nitro Groups by Nucleophiles

In this compound, both the chlorine atom at the C2 position and the nitro group at the C5 position can potentially act as leaving groups in nucleophilic substitution reactions. The feasibility of displacing either group depends on the reaction conditions and the nature of the nucleophile.

Displacement of the Chlorine Group: The chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and, to a lesser extent, by the nitro group at the C5 position. Nucleophiles can attack the C2 carbon, forming a Meisenheimer-type intermediate, followed by the expulsion of the chloride ion to give the substituted product. This is a classic SNAr reaction. Studies on related chloroquinolines show they readily react with nucleophiles like amines and alkoxides. researchgate.net

Displacement of the Nitro Group: While the nitro group is an excellent activating group, it can also function as a leaving group in some SNAr reactions, although this is generally less common than halide displacement. The displacement of a nitro group (as a nitrite (B80452) ion, NO₂⁻) typically requires strong activation and forcing conditions.

In the context of this compound, the displacement of the chlorine atom is generally the more favorable SNAr pathway. However, as noted previously, VNS reactions at C-H positions activated by the nitro group can be kinetically preferred over the SNAr of the chlorine. nih.govkuleuven.be For example, when a nitroquinoline bearing a chlorine atom is treated with a nucleophile under VNS conditions, the reaction can be complex, with both VNS (hydrogen substitution) and SNAr (chlorine substitution) occurring simultaneously or sequentially. nih.gov

C-H Bond Functionalization of Quinoline Derivatives

Direct C-H bond functionalization has become a powerful and atom-economical strategy for modifying heterocyclic compounds like quinoline. rsc.org These methods avoid the need for pre-functionalized substrates and often proceed via transition-metal catalysis. nih.gov

The general mechanism for transition-metal-catalyzed C-H functionalization typically involves several key steps:

Coordination: The metal catalyst coordinates with the quinoline molecule. In many cases, the nitrogen atom of the quinoline ring or a directing group is used to guide the catalyst to a specific C-H bond. nih.govresearchgate.net For quinolines, using the corresponding quinoline N-oxide is a common strategy, as the N-oxide group can act as an effective directing group to functionalize the C2 and C8 positions. researchgate.net

C-H Activation: The coordinated metal catalyst then cleaves a specific C-H bond. This crucial step can occur through various pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution, depending on the metal and reaction conditions. nih.gov This forms an organometallic intermediate.

Functionalization/Coupling: The organometallic intermediate reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide) to form a new carbon-carbon or carbon-heteroatom bond.

Catalyst Regeneration: The final step involves the release of the functionalized quinoline product and regeneration of the active catalyst, allowing the catalytic cycle to continue.

By choosing the appropriate catalyst (e.g., palladium, rhodium, iridium, copper) and directing group strategy, it is possible to achieve site-selective functionalization at nearly any position on the quinoline core, providing access to a vast array of derivatives that would be difficult to synthesize using classical methods. rsc.orgnih.gov

Advanced Characterization and Computational Studies of 2 Chloro 5 Nitroquinoline and Its Analogs

Spectroscopic Elucidation Techniques for Functionalized Nitroquinolines

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures and the study of their electronic and vibrational properties. For functionalized nitroquinolines, a suite of techniques provides complementary information, leading to a complete structural and electronic picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of the molecular skeleton.

In the case of 2-Chloro-5-nitroquinoline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the chloro and nitro substituents. For instance, protons on the nitro-substituted ring are expected to appear at a lower field (higher ppm) compared to those on the chloro-substituted ring. The purity and structure of related nitroquinoline derivatives have been successfully confirmed using ¹H and ¹³C NMR spectroscopy. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The carbons directly attached to the electronegative chlorine and nitrogen atoms (of the nitro and quinoline groups) would exhibit characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data from analogous structures. Actual experimental values may vary.

| Atom | Predicted Chemical Shift (ppm) | Description |

| H-3 | 7.5 - 7.8 | Doublet, influenced by adjacent chloro group |

| H-4 | 8.2 - 8.5 | Doublet, influenced by quinoline nitrogen and chloro group |

| H-6 | 8.8 - 9.1 | Doublet, strongly deshielded by nitro group |

| H-7 | 7.8 - 8.1 | Triplet or Doublet of doublets |

| H-8 | 8.4 - 8.7 | Doublet, deshielded by proximity to nitro group |

| C-2 | 150 - 155 | Attached to Chlorine |

| C-3 | 122 - 126 | |

| C-4 | 135 - 140 | |

| C-4a | 148 - 152 | Bridgehead carbon |

| C-5 | 145 - 150 | Attached to Nitro group |

| C-6 | 125 - 130 | |

| C-7 | 128 - 132 | |

| C-8 | 120 - 124 | |

| C-8a | 140 - 145 | Bridgehead carbon attached to Nitrogen |

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the quinoline core, the nitro group (NO₂), and the carbon-chlorine (C-Cl) bond. Theoretical and experimental studies on similar molecules, such as 2-chloro-5-nitrobenzyl alcohol, provide a basis for assigning these vibrational modes. nipne.ro

Key expected vibrational frequencies include:

NO₂ Vibrations : The nitro group typically exhibits strong, characteristic asymmetric and symmetric stretching vibrations. These are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Scissoring modes for the nitro group can also be observed at lower frequencies. nipne.ro

C-Cl Vibrations : The C-Cl stretching vibration is typically found in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.

Quinoline Ring Vibrations : The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ range. nipne.ro The C=C and C=N stretching vibrations of the quinoline ring system will produce a series of complex bands between 1400 and 1650 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| NO₂ Asymmetric Stretch | 1500 - 1570 | IR |

| NO₂ Symmetric Stretch | 1300 - 1370 | IR |

| C=C / C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| NO₂ Scissoring | 790 - 810 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. Quinolines and their derivatives are known for their interesting photophysical properties. researchgate.netresearchgate.net

The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic quinoline system. The presence of the nitro group, a strong chromophore, and the chloro group, an auxochrome, significantly influences the position and intensity of these absorption bands. Studies on various nitro-substituted quinolines show strong absorption in the UV region. researchgate.net The solvent environment can also affect the absorption maxima, a phenomenon known as solvatochromism. researchgate.net

While many quinoline derivatives are fluorescent, the presence of a nitro group often quenches fluorescence due to efficient non-radiative decay pathways. Therefore, this compound is expected to exhibit weak or no fluorescence. However, some functionalized nitroquinolines have been shown to be fluorescent, and their emission properties are an active area of investigation. researchgate.net

Table 3: Typical Electronic Transitions in Nitroquinoline Analogs

| Compound Type | Typical λₘₐₓ (nm) | Transition Type |

| Quinoline | ~270, ~310 | π→π |

| Nitroquinoline | 300 - 350 | π→π |

| Aminoquinoline | ~350 | π→π* (Charge Transfer) |

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the precise determination of a molecule's elemental composition. nih.gov Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the unambiguous confirmation of a molecular formula. ub.edu

For this compound, with a molecular formula of C₉H₅ClN₂O₂, the calculated monoisotopic mass is 208.00395 g/mol . HRMS analysis, often using techniques like electrospray ionization (ESI), would be able to measure the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with sufficient accuracy to distinguish it from other potential compounds with the same nominal mass. This technique is essential for confirming the identity of newly synthesized compounds and for identifying transformation products in stability studies. ub.edu

Computational Chemistry and Quantum Mechanical Investigations

Computational methods, particularly those based on quantum mechanics, are powerful tools for complementing experimental data. They provide a deeper understanding of molecular structure, stability, and electronic properties.

Density Functional Theory (DFT) has become a standard computational method for investigating the properties of molecular systems. mdpi.comscirp.org The B3LYP hybrid functional, combined with an appropriate basis set (e.g., 6-31G(d,p) or higher), is widely used to provide reliable results for organic molecules. scirp.orgnih.gov

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry : The theory allows for the calculation of the lowest energy structure, providing precise bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data if available (e.g., from X-ray crystallography). nih.gov

Calculate Vibrational Frequencies : Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. nipne.ro

Determine Electronic Properties : DFT is used to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps : MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of chemical reactivity.

Table 4: Key Parameters from DFT Calculations on Quinoline Derivatives

| Parameter | Description | Significance |

| Optimized Geometry | Bond lengths and angles at minimum energy | Provides the most stable 3D structure |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate an electron |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept an electron |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability |

| Dipole Moment (µ) | Measure of molecular polarity | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Predicts sites for electrophilic and nucleophilic attack |

Molecular Dynamics (MD) Simulations for Reactive Properties and Conformational Analysis

Molecular dynamics (MD) simulations serve as a "computational experiment" to provide insights into the dynamic evolution of molecular systems. By solving equations of motion based on classical mechanics, MD simulations can map the positional coordinates of molecules over time. This technique is instrumental in understanding intermolecular interactions and the conformational dynamics of molecules like this compound and its analogs.

Recent studies have utilized MD simulations to investigate the reactive properties of quinoline derivatives. These simulations, often coupled with quantum mechanical methods (QM/MM), allow for an exhaustive sampling of the configurational space, which is crucial for describing chemical reactivity and predicting physicochemical properties. For instance, MD simulations have been employed to study the interactions between quinoline derivatives and solvents, revealing how specific interactions can modulate molecular geometry and spectroscopic properties.

Conformational analysis through MD simulations helps in identifying the most stable conformations of a molecule. For example, in studying the interaction between different molecules, MD simulations can reveal the most stable binding conformations and the dynamics of the complex. The root mean square deviation (RMSD) and radius of gyration (Rg) are key parameters analyzed in these simulations to assess the stability and compactness of molecular structures over time. Lower RMSD values indicate greater stability and less significant positional changes.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Delocalization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

For this compound and its analogs, the analysis of HOMO and LUMO provides insights into charge transfer within the molecule. The distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attacks. In many nitro-containing aromatic compounds, the LUMO is often localized on the nitro group, highlighting its electron-accepting nature. The selection of the appropriate frontier orbital (e.g., LUMO or LUMO+1) is crucial for accurately correlating with observed reactivity trends in heterocyclic compounds.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and hyperconjugative interactions. researchgate.net By examining the interactions between donor and acceptor orbitals, NBO analysis provides a quantitative measure of the stability arising from these electronic effects. researchgate.net This analysis is particularly useful for understanding the influence of substituents, such as the chloro and nitro groups in this compound, on the electronic structure and stability of the quinoline ring system.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; related to ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| NBO Analysis | Natural Bond Orbital Analysis | Quantifies charge delocalization and hyperconjugative interactions, contributing to molecular stability. |

Theoretical Studies of Reaction Mechanisms, Transition States, and Energy Barriers

Computational chemistry provides indispensable tools for elucidating reaction mechanisms, characterizing transition states, and calculating energy barriers. mdpi.com These theoretical studies offer detailed insights into the intimate details of chemical processes that may be inaccessible through experimental methods alone. mdpi.com

For reactions involving this compound and its analogs, density functional theory (DFT) calculations are commonly employed to map the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

The geometry of the transition state itself provides valuable information. For instance, in SN2 reactions, the bond lengths and angles in the transition structure can be accurately estimated from the properties of the reactants and products. This is due to the principle of bond order conservation in the transition state. Computational methods like the ETS-NOCV (Extended Transition State-Natural Orbitals for Chemical Valence) analysis can further decompose the interaction energy at the transition state, providing a quantitative understanding of the orbital interactions that stabilize it.

X-ray Diffraction Studies for Solid-State Structure Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement in crystalline solids. It provides precise information on bond lengths, bond angles, and torsion angles, which is crucial for understanding the molecular conformation and packing in the solid state.

Single-Crystal X-ray Diffraction for Crystal Structure Determination

For example, studies on related compounds like 2-chloro-5-nitroaniline (B146338) and 2-chloro-5-nitropyridine (B43025) have provided detailed crystal data, including unit cell dimensions and space groups. nih.govnih.gov In the case of 2-chloro-5-nitroaniline, the molecule is nearly planar. nih.govresearchgate.netresearchgate.net Similarly, the non-hydrogen atoms of 2-chloro-5-nitropyridine lie almost in a common plane. nih.govresearchgate.net This structural information is fundamental for understanding the physical and chemical properties of these molecules in the solid state.

Crystal Data for 2-Chloro-5-nitroaniline

| Parameter | Value |

|---|---|

| Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.6233 (10) |

| b (Å) | 3.7445 (3) |

| c (Å) | 13.6420 (9) |

| β (°) | 91.768 (5) |

| Volume (ų) | 695.58 (9) |

Data obtained at 173 K. nih.gov

Investigation of Hydrogen Bonding and Intermolecular Interactions in Solid Systems

In the solid state, the packing of molecules is governed by a variety of intermolecular interactions, with hydrogen bonding being particularly significant. Even in molecules without traditional hydrogen bond donors, non-classical interactions such as C—H···O and C—H···N hydrogen bonds play a crucial role in stabilizing the crystal lattice.

In the crystal structure of 2-chloro-5-nitroaniline, intermolecular N—H···O and N—H···N interactions link the molecules into a three-dimensional network. nih.govresearchgate.net The analysis of substituted 2-chloroquinoline (B121035) derivatives has also highlighted the role of the chlorine atom in forming Cl···Cl and C—H···Cl interactions, which contribute to the supramolecular assembly. ias.ac.in These interactions can exhibit directional preferences, leading to different packing motifs. ias.ac.in The properties of hydrogen bonds, such as the distance between donor and acceptor atoms, depend on the pKa values of the interacting groups. nih.gov

Cocrystallization Studies Involving Nitroquinolines

Cocrystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) by forming a crystalline solid with another neutral molecule, known as a coformer. nih.govmdpi.com This approach is based on the principles of crystal engineering and supramolecular chemistry, utilizing non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces to construct new crystal lattices. nih.govjapsonline.com

Studies have been conducted on the cocrystallization of quinoline derivatives with various coformers, such as chloro- and nitro-substituted benzoic acids. nih.govnih.gov In these cocrystals, short hydrogen bonds are often observed between the nitrogen atom of the quinoline ring and an oxygen atom of the coformer's carboxyl group. nih.gov The formation of these cocrystals can be influenced by the pKa values of the acid and base components. nih.gov

The formation of cocrystals can proceed through various mechanisms, including solution-based methods and solid-state grinding. The process can sometimes involve the formation of transient amorphous or crystalline intermediates before the final stable cocrystal form is obtained.

Role of 2 Chloro 5 Nitroquinoline As a Synthetic Intermediate for Advanced Chemical Structures

Precursor in the Synthesis of Diverse Functionalized Quinoline (B57606) Scaffolds

The chemical reactivity of 2-chloro-5-nitroquinoline makes it an excellent starting material for producing a wide array of functionalized quinoline scaffolds. The chlorine atom at the 2-position is a labile leaving group, particularly activated by the electron-withdrawing nitro group on the benzene (B151609) portion of the quinoline ring system. This facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups at this position.

Nucleophiles such as amines, thiols, and alkoxides can readily displace the chloride to form 2-substituted-5-nitroquinolines. These reactions are fundamental for building libraries of compounds with diverse properties. For instance, reaction with various primary or secondary amines yields 2-amino-5-nitroquinoline derivatives, which are important precursors for biologically active molecules. Similarly, reaction with thiols leads to the formation of 2-thioether-substituted quinolines.

Furthermore, the nitro group at the C5 position can be readily reduced to an amino group using standard reducing agents like stannous chloride (SnCl₂) or through catalytic hydrogenation. This introduces a new site for functionalization, such as acylation, alkylation, or diazotization, thereby dramatically expanding the range of accessible derivatives. The sequential or concurrent modification of these two positions enables the synthesis of polysubstituted quinolines with precise control over the substitution pattern.

| Reactant | Nucleophile/Reagent | Product | Reaction Type |

| This compound | Aniline (B41778) | 2-(Phenylamino)-5-nitroquinoline | Nucleophilic Aromatic Substitution |

| This compound | Sodium Methoxide | 2-Methoxy-5-nitroquinoline | Nucleophilic Aromatic Substitution |

| This compound | Hydrazine (B178648) | 2-Hydrazinyl-5-nitroquinoline | Nucleophilic Aromatic Substitution |

| This compound | 1) Ammonia (NH₃)2) SnCl₂/HCl | 2,5-Diaminoquinoline | Substitution followed by Reduction |

Building Block in Multicomponent Reactions for Complex Molecule Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the assembly of complex molecules from three or more starting materials in a single, efficient step. nih.gov While this compound may not always participate directly in the initial step of an MCR, it serves as a crucial building block for synthesizing the necessary precursors.

A key transformation is the conversion of this compound to a more reactive substrate for MCRs, such as 2-amino-5-nitroquinoline or a derivative thereof. For example, 2-aminoquinolines are common components in MCRs that form fused heterocyclic systems. One notable example is the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with significant biological activities. In a typical three-component reaction, a 2-aminoquinoline (B145021) derivative can be condensed with an aldehyde and a pyrazolone (B3327878) to construct the fused polycyclic scaffold in one pot. mdpi.com

By starting with this compound, chemists can first perform a nucleophilic substitution at the C2 position and then reduce the C5-nitro group to an amine. This resulting polysubstituted 2-aminoquinoline can then be employed as a key component in an MCR. This strategy allows the complexity of the final molecule to be built upon the predefined substitution pattern of the initial this compound framework, enabling the rapid generation of diverse and complex molecular libraries.

| MCR Precursor (from this compound) | Other Components | Resulting Scaffold | MCR Type |

| 2-Amino-5-nitroquinoline | Aromatic Aldehyde, Dimedone | Tetrahydro-1H-pyrazolo[3,4-b]quinoline | Condensation Cascade |

| 2-Amino-5-nitroquinoline | Aromatic Aldehyde, 3-Methyl-1-phenylpyrazol-5-one | 4-Aryl-1H-pyrazolo[3,4-b]quinoline | Friedländer-type Annulation |

| 2-Hydrazinyl-5-nitroquinoline | β-Ketoester, Aldehyde | Fused Pyridazino[4,5-b]quinoline | Hantzsch-type Reaction Variant |

Intermediate for the Development of Nitrogen-Containing Heterocycles with Specific Substituent Orientations

The defined placement of the chloro and nitro groups in this compound is instrumental in directing the synthesis of complex nitrogen-containing heterocycles with specific regiochemistry. The predictable reactivity at the C2 and C5 positions allows for the strategic construction of fused ring systems where the orientation of the new ring and its substituents is precisely controlled.

A common strategy involves reacting this compound with a bifunctional nucleophile. For example, reaction with ethylenediamine (B42938) can lead to the substitution of the C2-chloride. Subsequent reduction of the C5-nitro group to an amine creates a 2,5-diaminoquinoline derivative (with one amine being part of the ethylamino substituent at C2). This intermediate is primed for intramolecular cyclization or condensation with another reagent to form a new heterocyclic ring fused to the quinoline core.

This approach has been used to synthesize a variety of fused systems, such as imidazo[4,5-c]quinolines and pyrazino[2,3-c]quinolines. The original 2,5-substitution pattern of the starting material directly translates into the specific annulation of the new heterocyclic ring, a critical feature for structure-activity relationship studies in drug discovery. The ability to control the substituent orientation is a key advantage of using this particular intermediate.

| Reaction Sequence | Intermediate | Final Heterocycle | Significance |

| 1. React with Hydrazine2. Reduce NO₂ group3. Condense with a 1,3-dicarbonyl | 2,5-Diamino-quinoline derivative | Imidazo[4,5-c]quinoline | Controlled fusion of an imidazole (B134444) ring. |

| 1. React with 2-aminoethanol2. Reduce NO₂ group3. Intramolecular cyclization | N-(2-hydroxyethyl)-quinoline-2,5-diamine | Fused Oxazino[6,5-c]quinoline | Regiospecific formation of an oxazine (B8389632) ring. |

| 1. React with thiourea2. S-alkylation3. Cyclization involving NO₂ group reduction | Substituted 2-Thio-quinoline | Thiazolo[5,4-c]quinoline | Directed synthesis of a thiazole-fused system. |

Academic Investigations into the Pharmacological Potential of 2 Chloro 5 Nitroquinoline Derived Scaffolds

Quinoline (B57606) as a Privileged Scaffold in Medicinal Chemistry Research

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological activities. The quinoline ring system is a quintessential example of such a scaffold. Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological macromolecules, while the nitrogen atom can participate in hydrogen bonding, a crucial interaction in many ligand-receptor binding events.

The versatility of the quinoline scaffold is evident in the diverse range of approved drugs that incorporate this moiety. These include antimalarials like chloroquine (B1663885) and quinine, antibacterial agents such as ciprofloxacin, and anticancer drugs like camptothecin. This broad applicability underscores the ability of the quinoline framework to be adapted to interact with various biological targets, from enzymes to nucleic acids. The inherent "drug-like" properties of the quinoline nucleus, combined with its synthetic accessibility, make it an attractive starting point for drug discovery programs. The 2-Chloro-5-nitroquinoline scaffold, with its specific substitution pattern, represents a tailored platform within this privileged class, offering unique opportunities for the development of novel therapeutic agents.

Design and Synthesis Strategies for Bioactive Quinoline Derivatives

The design of bioactive quinoline derivatives is guided by an understanding of the target biological system and the principles of medicinal chemistry. The strategic placement of substituents on the quinoline ring can modulate factors such as potency, selectivity, and pharmacokinetic properties. The this compound core provides two key positions for chemical modification. The chloro group at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of amine, alcohol, and thiol-containing fragments. The nitro group at the 5-position can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

A notable example of the synthesis of a bioactive derivative starting from a related scaffold is the preparation of 2-chloro-8-methoxy-5-nitroquinoline. In this synthesis, 2-chloro-8-methoxyquinoline (B1587709) is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 5-position nih.gov. This reaction highlights a common strategy for the functionalization of the quinoline ring system.

| Starting Material | Reagents | Product | Reference |

| 2-chloro-8-methoxyquinoline | HNO₃, H₂SO₄ | 2-chloro-8-methoxy-5-nitroquinoline | nih.gov |

This synthetic approach demonstrates the feasibility of introducing key functional groups onto the quinoline scaffold, which can then serve as precursors for a diverse range of derivatives with potential pharmacological activity.

Structure-Activity Relationship (SAR) Studies of Functionalized Quinoline Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For quinoline derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. The nature, position, and stereochemistry of substituents on the quinoline ring can have a profound impact on potency, selectivity, and toxicity.

While specific SAR studies on derivatives of this compound are not extensively documented in the public domain, valuable insights can be gleaned from studies on structurally related compounds. For instance, research on 8-hydroxy-5-nitroquinoline has demonstrated its potent anticancer activity, which is more pronounced than that of its halogenated counterparts like clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) nih.gov. This suggests that the presence and position of the nitro group can significantly influence cytotoxicity.

Furthermore, studies on 2-styryl-8-nitroquinolines have revealed that the electronic properties of substituents on the styryl ring can modulate the cytotoxic effects of these compounds researchgate.netsigmaaldrich.com. Electron-withdrawing groups on the styryl moiety were found to enhance the anticancer activity, highlighting the importance of electronic factors in the biological activity of quinoline derivatives. These findings underscore the general principle that the pharmacological profile of a quinoline derivative is a complex interplay of its various structural features.

| Compound | Key Structural Feature | Biological Activity | Reference |

| 8-hydroxy-5-nitroquinoline | Nitro group at C5 | Potent anticancer activity | nih.gov |

| 2-styryl-8-nitroquinolines | Electron-withdrawing groups on styryl ring | Enhanced cytotoxicity | researchgate.netsigmaaldrich.com |

Molecular Docking and Computational Screening in Drug Design Research

In modern drug discovery, computational methods such as molecular docking and virtual screening play a pivotal role in the rational design of new therapeutic agents. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or nucleic acid.

For quinoline derivatives, molecular docking studies have been employed to understand their mechanism of action at the molecular level and to guide the design of more potent and selective inhibitors. For example, in the context of antibacterial drug discovery, molecular docking has been used to investigate the binding of quinoline analogs to bacterial enzymes like DNA gyrase researchgate.netsemanticscholar.org. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinoline scaffold and the active site of the target protein.

| Compound Class | Target Protein | Computational Method | Key Findings | Reference |

| Fluoroquinolines | E. coli DNA gyrase B | Molecular Docking | Identification of key binding interactions | semanticscholar.org |

| 8-hydroxy-5-nitroquinoline derivatives | Dehydrogenase inhibitor | Molecular Docking | Prediction of inhibitory activity | researchgate.net |

The application of computational tools in the study of quinoline derivatives exemplifies a modern, structure-based approach to drug design, enabling a more efficient exploration of the vast chemical space of these privileged scaffolds.

Exploration of Quinoline Hybrids and Conjugates for Novel Chemical Entities

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. The resulting hybrid compound may exhibit improved affinity, selectivity, and efficacy compared to the individual parent molecules. The quinoline scaffold, with its proven pharmacological versatility, is an attractive component for the design of novel hybrid molecules.

The synthesis of quinoline hybrids often involves linking the quinoline core to another bioactive moiety through a suitable spacer. For example, quinoline-3-carbonitrile derivatives have been used as starting materials to create a variety of fused heterocyclic systems with potential antibacterial and antioxidant activities researchgate.netproquest.combenthamdirect.com. The chloro group at the 2-position of 2-chloroquinoline-3-carbaldehyde (B1585622) is readily displaced by nucleophiles, allowing for the facile introduction of other heterocyclic rings nih.govresearchgate.netresearchgate.net.

While specific examples of hybrids derived directly from this compound are scarce in the literature, the principles of molecular hybridization are broadly applicable. The reactive handles on the this compound scaffold make it a promising candidate for the development of novel hybrids. For instance, the chloro group could be displaced by a nucleophilic group attached to another pharmacophore, while the nitro group could be reduced and coupled to a second bioactive molecule. This approach holds the potential to generate novel chemical entities with unique pharmacological profiles, potentially addressing unmet medical needs.

| Quinoline Precursor | Hybridization Strategy | Resulting Hybrid Class | Potential Activity | Reference |

| 2-chloroquinoline-3-carbonitrile | Cycloaddition reactions | Fused heterocyclic systems | Antibacterial, Antioxidant | proquest.combenthamdirect.com |

| 2-chloroquinoline-3-carbaldehyde | Nucleophilic substitution | Fused quinoline-heterocycles | Antimicrobial | nih.govresearchgate.netresearchgate.net |

The exploration of quinoline hybrids and conjugates represents a promising avenue for the discovery of next-generation therapeutic agents, leveraging the privileged nature of the quinoline scaffold to create innovative molecular architectures.

Future Directions in 2 Chloro 5 Nitroquinoline Research

Development of Novel and Efficient Synthetic Pathways

The future of synthesizing 2-Chloro-5-nitroquinoline and its derivatives will likely prioritize efficiency, sustainability, and cost-effectiveness, moving beyond traditional methods. Research is anticipated to gravitate towards green chemistry principles to minimize environmental impact. researchandmarkets.com This involves exploring novel catalytic systems, such as using cost-effective and readily available metals like iron, or employing solid acid catalysts that can be easily recovered and reused. mdpi.com

Future synthetic strategies may include:

Catalytic Innovations : The development of high-tech production methodologies, including advanced catalytic reactions, is expected to improve synthesis yields and efficiency. researchandmarkets.com This could involve adapting methods used for similar heterocyclic systems, such as using phosphate-based heterogeneous catalysts or lanthanide reagents. mdpi.com

Green Solvents and Conditions : A significant push towards using environmentally benign solvents, such as fluorinated alcohols or even solvent-free reaction conditions, is expected. mdpi.com Techniques like microwave-assisted synthesis could also be explored to reduce reaction times and energy consumption.

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters, improved safety for handling reactive intermediates, and ease of scalability. Applying flow chemistry to the nitration and chlorination steps in quinoline (B57606) synthesis could lead to more efficient and consistent production of this compound.

| Synthetic Approach | Potential Advantage | Relevant Catalyst/Method Example |

| Green Catalysis | Reduced environmental impact, cost-effectiveness | Iron (Fe) catalysis, Solid acid catalysts (e.g., TiO2-Pr-SO3H) mdpi.com |

| Process Intensification | Increased efficiency, safety, and scalability | Continuous flow reactors, Microwave-assisted synthesis |

| Sustainable Reagents | Use of less hazardous and more abundant materials | Bentonite clay K-10 as a catalyst mdpi.com |

Advanced Mechanistic Elucidation of Complex Reaction Systems

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For this compound, future research will likely employ sophisticated analytical techniques to unravel the intricate details of its chemical transformations. The reactivity of this molecule is governed by the electrophilic nature of the quinoline ring, enhanced by the electron-withdrawing nitro group, and the nucleophilic substitution potential at the chlorine-bearing carbon.

Advanced mechanistic studies could focus on:

Kinetic Analysis : Detailed kinetic studies, similar to those used to understand "declick" reactions, can reveal multi-step processes and the presence of transient intermediates. rsc.org By monitoring reaction rates under various conditions (e.g., changing reactant concentrations, temperature), rate constants for each step can be determined. rsc.org

Spectroscopic Identification of Intermediates : The use of in-situ spectroscopic techniques, such as time-resolved UV/Vis and NMR spectroscopy, can help identify and characterize short-lived intermediates. For instance, studies on the related 2-chloro-5-nitropyridine (B43025) have identified carbanion intermediates in ring-opening/ring-closing reactions, a mechanism potentially relevant to this compound. researchgate.net

Isotopic Labeling : Employing isotopically labeled reactants (e.g., using ¹³C or ¹⁵N) allows for the precise tracking of atoms throughout a reaction pathway, providing unambiguous evidence for proposed mechanisms.

Application of Cutting-Edge Computational Techniques for Predictive Modeling

Computational chemistry has become an indispensable tool for predicting molecular properties and reactivity, thereby guiding experimental work. The application of cutting-edge computational techniques to this compound can accelerate research by providing insights that are difficult to obtain through experiments alone.

Future computational research will likely involve:

Density Functional Theory (DFT) Calculations : DFT is a powerful method for exploring molecular structure and electronic properties. researchgate.netdntb.gov.ua For this compound, DFT can be used to calculate optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and the energies of frontier molecular orbitals (HOMO and LUMO) to predict chemical stability and reactivity. researchgate.netdntb.gov.uauns.ac.rs

Predictive Reactivity Models : Computational tools can map the molecular electrostatic potential (MEP) to identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. dntb.gov.ua Fukui functions can also be calculated to pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of this compound and its derivatives in different solvent environments, providing insights into solvation effects and the dynamics of their interactions with other molecules, such as biological targets. researchgate.netuns.ac.rs

| Computational Technique | Predicted Property / Application | Example from Related Compounds |

| Density Functional Theory (DFT) | Molecular geometry, vibrational spectra, electronic properties | Used to study 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline (B194070) researchgate.netuns.ac.rs |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Applied to study 6-aminoquinoline (B144246) researchgate.net |

| Molecular Docking | Binding affinity and mode of interaction with biological targets | Used to predict inhibitory activity of quinoline derivatives against ACP reductase researchgate.net |

Expansion of Derivatization Scope for Diverse Academic and Industrial Research Applications